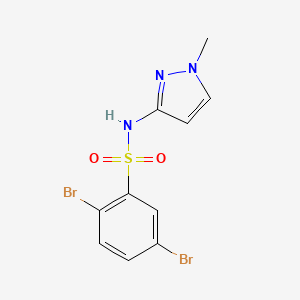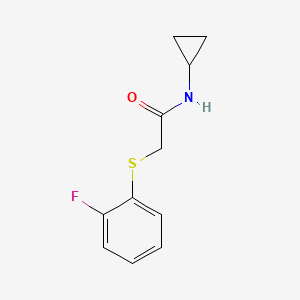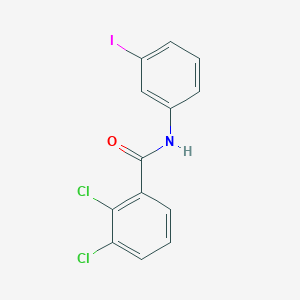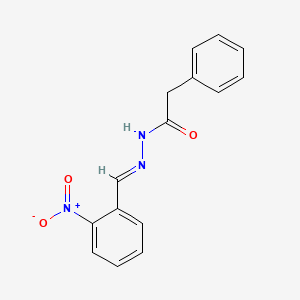![molecular formula C26H24N2O3 B14914471 4-hydroxy-3-[(3E)-1-phenyl-3-(2-phenylhydrazinylidene)pentyl]-2H-chromen-2-one](/img/structure/B14914471.png)
4-hydroxy-3-[(3E)-1-phenyl-3-(2-phenylhydrazinylidene)pentyl]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-3-[(3E)-1-phenyl-3-(2-phenylhydrazinylidene)pentyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a phenylhydrazinylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-[(3E)-1-phenyl-3-(2-phenylhydrazinylidene)pentyl]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 4-hydroxycoumarin with a suitable hydrazine derivative under acidic or basic conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-hydroxy-3-[(3E)-1-phenyl-3-(2-phenylhydrazinylidene)pentyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the phenylhydrazinylidene group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
科学的研究の応用
4-hydroxy-3-[(3E)-1-phenyl-3-(2-phenylhydrazinylidene)pentyl]-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4-hydroxy-3-[(3E)-1-phenyl-3-(2-phenylhydrazinylidene)pentyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors involved in key biological processes.
Pathways: Modulating signaling pathways related to cell growth, apoptosis, or oxidative stress.
類似化合物との比較
Similar Compounds
- 4-hydroxy-6-methyl-3-[(1E)-1-(2-phenylhydrazinylidene)ethyl]-2H-pyran-2-one
- 3-[(3E)-3-(4-hydroxyphenyl)-14-(pentylsulfonyl)-3-tetradecen-4-yl]phenol
Uniqueness
4-hydroxy-3-[(3E)-1-phenyl-3-(2-phenylhydrazinylidene)pentyl]-2H-chromen-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its chromen-2-one core and phenylhydrazinylidene group contribute to its versatility in various applications, setting it apart from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C26H24N2O3 |
|---|---|
分子量 |
412.5 g/mol |
IUPAC名 |
4-hydroxy-3-[(3E)-1-phenyl-3-(phenylhydrazinylidene)pentyl]chromen-2-one |
InChI |
InChI=1S/C26H24N2O3/c1-2-19(27-28-20-13-7-4-8-14-20)17-22(18-11-5-3-6-12-18)24-25(29)21-15-9-10-16-23(21)31-26(24)30/h3-16,22,28-29H,2,17H2,1H3/b27-19+ |
InChIキー |
FVBBJGFBFTZOGC-ZXVVBBHZSA-N |
異性体SMILES |
CC/C(=N\NC1=CC=CC=C1)/CC(C2=CC=CC=C2)C3=C(C4=CC=CC=C4OC3=O)O |
正規SMILES |
CCC(=NNC1=CC=CC=C1)CC(C2=CC=CC=C2)C3=C(C4=CC=CC=C4OC3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-cyano-1-[[methyl(propan-2-yl)sulfamoyl]amino]propane](/img/structure/B14914415.png)

![(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14914430.png)
![4-ethyl-N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline](/img/structure/B14914434.png)
![4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B14914438.png)




![(S)-N6-Allyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B14914479.png)

